molecular formula C11H13N5 B12519740 5-(Anilinomethyl)pyrimidine-2,4-diamine CAS No. 651359-44-3

5-(Anilinomethyl)pyrimidine-2,4-diamine

Cat. No.: B12519740
CAS No.: 651359-44-3
M. Wt: 215.25 g/mol
InChI Key: CCQQSWGQEBMHHL-UHFFFAOYSA-N
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Description

5-(Anilinomethyl)pyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines It consists of a pyrimidine ring substituted with an anilinomethyl group at the 5-position and amino groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Anilinomethyl)pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of substituted benzamidines with 2-benzylidenemalononitriles under mild conditions to yield the desired pyrimidine derivative . Another approach involves the use of a ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Anilinomethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups at the 2- and 4-positions can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-(Anilinomethyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Anilinomethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling pathways, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Anilinomethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the anilinomethyl group at the 5-position and amino groups at the 2- and 4-positions allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

651359-44-3

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

5-(anilinomethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C11H13N5/c12-10-8(7-15-11(13)16-10)6-14-9-4-2-1-3-5-9/h1-5,7,14H,6H2,(H4,12,13,15,16)

InChI Key

CCQQSWGQEBMHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=C(N=C2N)N

Origin of Product

United States

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